molecular formula C13H7BF4N2O2 B15288722 DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) CAS No. 73927-76-1

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-)

Cat. No.: B15288722
CAS No.: 73927-76-1
M. Wt: 310.01 g/mol
InChI Key: STPHJARZPORYDE-UHFFFAOYSA-N
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Description

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group, which makes it highly reactive and useful in synthetic chemistry.

Preparation Methods

The synthesis of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) typically involves the reaction of dibenzo[b,d]pyran-6-one with diazonium salts under controlled conditions. One common method includes the use of Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This reaction is carried out in the presence of aryl ketone O-acetyl oximes and quinones, leading to the formation of the desired product . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group into other functional groups.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) involves the activation of the diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in catalytic processes, the Rh(III) catalyst plays a crucial role in facilitating the C–H activation and C–C bond cleavage .

Comparison with Similar Compounds

DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) can be compared with other similar compounds such as:

Properties

CAS No.

73927-76-1

Molecular Formula

C13H7BF4N2O2

Molecular Weight

310.01 g/mol

IUPAC Name

6-oxobenzo[c]chromene-1-diazonium;tetrafluoroborate

InChI

InChI=1S/C13H7N2O2.BF4/c14-15-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)17-11;2-1(3,4)5/h1-7H;/q+1;-1

InChI Key

STPHJARZPORYDE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=C(C=CC=C3OC2=O)[N+]#N

Origin of Product

United States

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